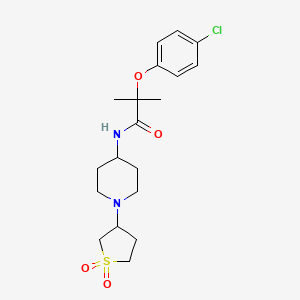

![molecular formula C18H42O4Si2 B2583719 tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane CAS No. 1155849-70-9](/img/structure/B2583719.png)

tert-Butyl-[2-[2-[2-(tert-butyldimethylsilyl)oxyethoxy]ethoxy]ethoxy]dimethylsilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

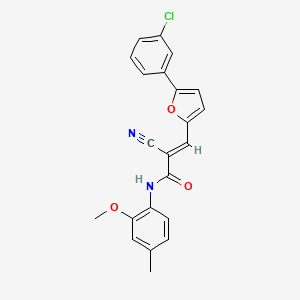

This compound is a type of silyl ether, which are often used as protective groups for alcohols in organic synthesis . It has a complex structure with multiple ether and silyl groups. The compound is also known by other names such as "4,7,10,13,16,19,22,25,28,31-Decaoxa-3,32-disilatetratriacontane, 2,2,3,3,32,32,33,33-octamethyl-" .

Molecular Structure Analysis

The molecular formula of this compound is C30H66O10Si2 . The structure includes multiple ether groups and two silyl groups attached to tert-butyl groups. The InChI code for this compound is InChI=1S/C30H66O10Si2/c1-29(2,3)41(7,8)39-27-25-37-23-21-35-19-17-33-15-13-31-11-12-32-14-16-34-18-20-36-22-24-38-26-28-40-42(9,10)30(4,5)6 .Chemical Reactions Analysis

As a type of silyl ether, this compound can participate in various chemical reactions. Silyl ethers are often used as protective groups for alcohols in organic synthesis . They can be converted back to alcohols by hydrolysis.Aplicaciones Científicas De Investigación

Hydroxyl Group Protection

The compound is utilized in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. These derivatives are designed to be stable under various conditions while being susceptible to removal when desired. This balance between stability and removability makes them valuable in synthesis, particularly in the production of prostaglandins (Corey & Venkateswarlu, 1972).

Nucleoside Modification

The compound has been used in the treatment of tert-butyldimethylsilyl (TBDMS) derivatives of nucleosides, leading to the formation of amide-linked ribonucleoside dimers. This method provides an efficient route to synthesize nucleoside analogues for biological applications (Peterson et al., 1999).

Chemiluminescence Studies

The compound has contributed to the study of chemiluminescence properties of dioxetanes. These studies are essential for understanding the decomposition mechanisms and the formation of excited states, which have implications in analytical chemistry and possibly in imaging technologies (Nery et al., 2000).

Palladium-Catalyzed Reactions

In organic synthesis, the compound has been used in palladium-catalyzed intra-intermolecular cascade cross couplings. This usage underlines its role in creating complex organic structures, which could have applications in pharmaceutical synthesis and material science (Demircan, 2014).

Anionic Reactions with Organosilanes

The research also highlights its role in anionic reactions involving organosilanes. These reactions are fundamental to the development of new synthetic pathways in organosilicon chemistry, which is crucial for materials science, especially in coatings, adhesives, and silicon-based polymers (West & Gornowicz, 1971).

Propiedades

IUPAC Name |

tert-butyl-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O4Si2/c1-17(2,3)23(7,8)21-15-13-19-11-12-20-14-16-22-24(9,10)18(4,5)6/h11-16H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMXCJJJAXWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O4Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

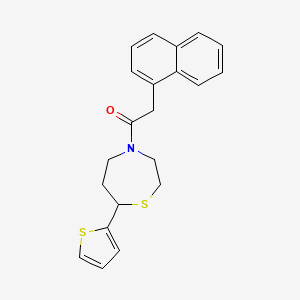

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]acetamide](/img/structure/B2583637.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2583642.png)

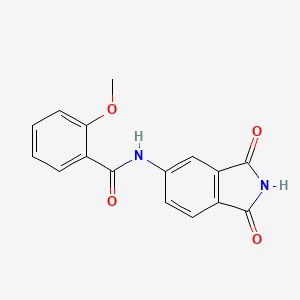

![2,6-dimethoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2583646.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)

![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)

![2-(1-adamantyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2583655.png)

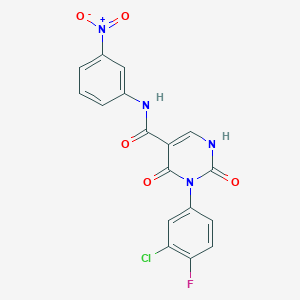

![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)